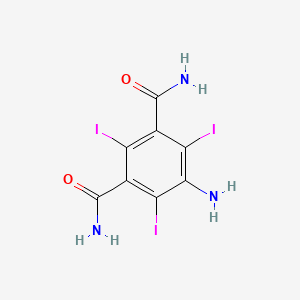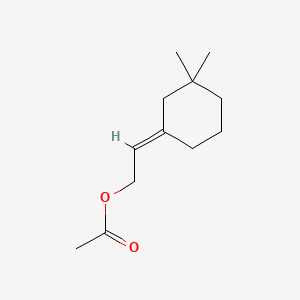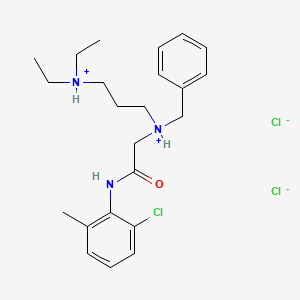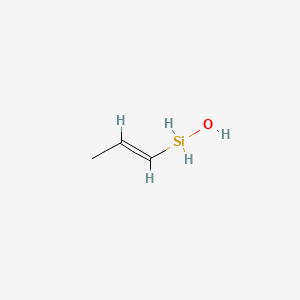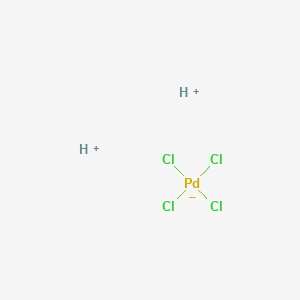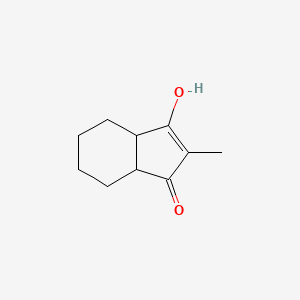
3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one is a chemical compound with a complex structure that includes a hydroxyl group, a methyl group, and a hexahydroindenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor compound under acidic or basic conditions, followed by the introduction of the hydroxyl and methyl groups through selective reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce different alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its biological activities may be mediated through binding to enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,6,7,7a-Hexahydroinden-2-one: Shares a similar hexahydroindenone core but lacks the hydroxyl and methyl groups.
2H-Cyclopropa[a]naphthalen-2-one: Another compound with a similar core structure but different functional groups.
Epiandrosterone: A steroid hormone with a similar hydroxyl group but a different overall structure.
Uniqueness
What sets 3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the hydroxyl and methyl groups, along with the hexahydroindenone core, allows for a wide range of chemical reactions and biological activities that are not possible with the other compounds.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h7-8,11H,2-5H2,1H3 |
InChI-Schlüssel |
YOLABIMTZJVAFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2CCCCC2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



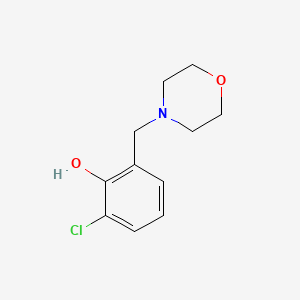
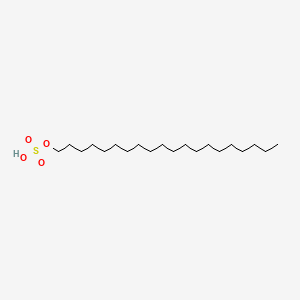
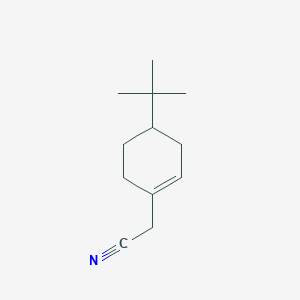


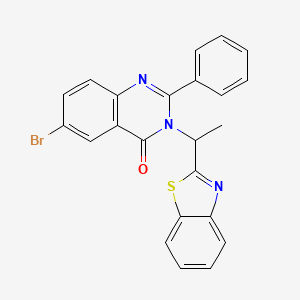
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
